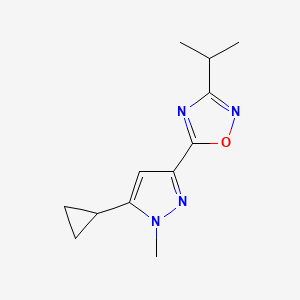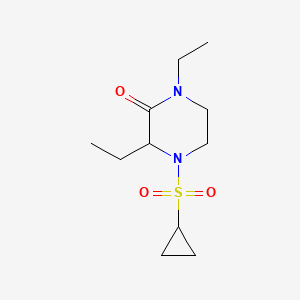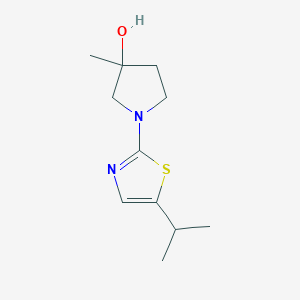
3-Methyl-1-(5-propan-2-yl-1,3-thiazol-2-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(5-propan-2-yl-1,3-thiazol-2-yl)pyrrolidin-3-ol is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MPTP and has been found to have a variety of interesting properties that make it useful for a range of applications. In
Mecanismo De Acción
The mechanism of action of MPTP involves the selective destruction of dopaminergic neurons in the substantia nigra. MPTP is metabolized by monoamine oxidase B (MAO-B) to form the toxic metabolite MPP+, which is taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are primarily related to its ability to selectively destroy dopaminergic neurons in the substantia nigra. This leads to a reduction in dopamine levels in the striatum, which is associated with the parkinsonian-like symptoms observed in animal models. Additionally, MPTP has been found to produce changes in gene expression and protein levels in the brain, which may underlie its effects on behavior and physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPTP in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra. This allows researchers to study the mechanisms underlying Parkinson's disease and to test potential new treatments for the condition. Additionally, MPTP has been found to produce rewarding effects in animal models, making it useful for studying the neural circuits underlying drug addiction.
However, there are also some limitations to using MPTP in lab experiments. One of the main limitations is its toxicity, which requires careful handling and disposal procedures. Additionally, the parkinsonian-like symptoms induced by MPTP may not fully replicate the symptoms observed in human patients with Parkinson's disease, limiting its usefulness as a model for the condition.
Direcciones Futuras
There are many potential future directions for research on MPTP. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms underlying MPTP-induced neurodegeneration. Additionally, MPTP may be useful for studying the neural circuits underlying drug addiction and for developing new treatments for addiction.
Another area of interest is the study of the biochemical and physiological effects of MPTP on the brain. This may lead to a better understanding of the mechanisms underlying Parkinson's disease and other neurological disorders. Finally, MPTP may be useful for studying the effects of environmental toxins on the brain and for developing new treatments for environmental toxin exposure.
Métodos De Síntesis
The synthesis method for MPTP involves the reaction of 2-amino-5-methylthiazole with 2-bromo-1,3-propanediol, followed by the reaction of the resulting compound with 3-pyrrolidinone. The final product is then purified using column chromatography. This synthesis method has been well-established and has been used by many researchers to obtain high-quality MPTP for their experiments.
Aplicaciones Científicas De Investigación
MPTP has been studied for its potential use in a range of scientific research applications. One of the most well-known applications of MPTP is in the study of Parkinson's disease. MPTP has been found to selectively destroy dopaminergic neurons in the substantia nigra, leading to a parkinsonian-like syndrome in animal models. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to test potential new treatments for the condition.
MPTP has also been studied for its potential use in the study of drug addiction. It has been found to produce rewarding effects in animal models, and has been used to study the neural circuits underlying drug addiction. Additionally, MPTP has been studied for its potential use in the study of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
3-methyl-1-(5-propan-2-yl-1,3-thiazol-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8(2)9-6-12-10(15-9)13-5-4-11(3,14)7-13/h6,8,14H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYPMPDEDSQWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)N2CCC(C2)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1H-indol-4-yl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione](/img/structure/B7360531.png)

![3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)
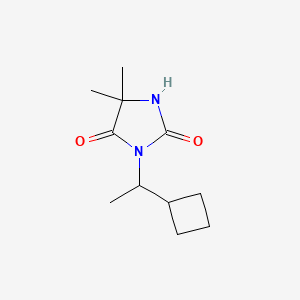

![N-(pyrimidin-5-ylmethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B7360567.png)
![N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)
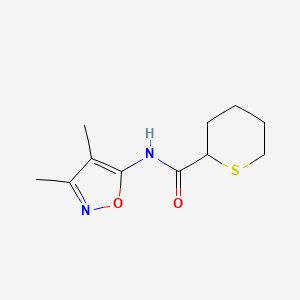
![7-ethylsulfonyl-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine](/img/structure/B7360579.png)
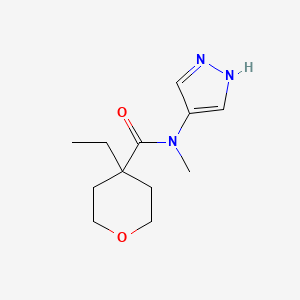
![3-methyl-N-[1-(4-methylpyridin-3-yl)ethyl]oxetane-3-carboxamide](/img/structure/B7360590.png)
